molecular formula C10H13N3O B13830322 4-Propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole

4-Propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole

Cat. No.: B13830322
M. Wt: 191.23 g/mol
InChI Key: AYMSXIFDZOUXRX-UHFFFAOYSA-N
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Description

(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes an oxazole ring fused with a pyrazine ring, making it an interesting subject for various scientific studies. The presence of these heterocyclic rings often imparts significant biological and chemical properties, making such compounds valuable in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrazine derivatives with suitable oxazole precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole and pyrazine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of oxazole and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

4-propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C10H13N3O/c1-7(2)9-6-14-10(13-9)8-5-11-3-4-12-8/h3-5,7,9H,6H2,1-2H3

InChI Key

AYMSXIFDZOUXRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=CN=C2

Origin of Product

United States

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